molecular formula C9H5ClO4 B13944671 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride CAS No. 104270-66-8

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride

Cat. No.: B13944671
CAS No.: 104270-66-8
M. Wt: 212.58 g/mol
InChI Key: YWJCVHOXEDKRJL-UHFFFAOYSA-N
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Description

4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- is a chemical compound with a complex structure that includes a furan ring fused to a pyran ring, with a carbonyl chloride and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Unique due to its specific structure and functional groups.

    2H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Similar structure but different position of the hydrogen atom.

    4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 5-METHYL-4-OXO-: Similar structure but different position of the methyl group.

Uniqueness

The uniqueness of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- lies in its specific arrangement of functional groups and rings, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

104270-66-8

Molecular Formula

C9H5ClO4

Molecular Weight

212.58 g/mol

IUPAC Name

6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride

InChI

InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3

InChI Key

YWJCVHOXEDKRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1

Origin of Product

United States

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